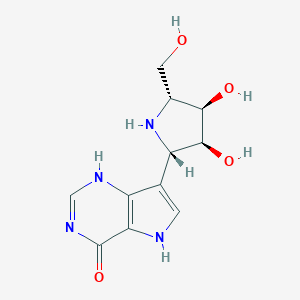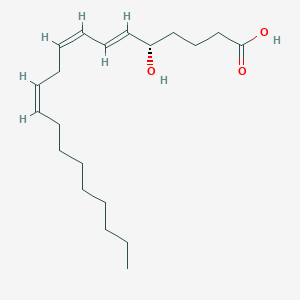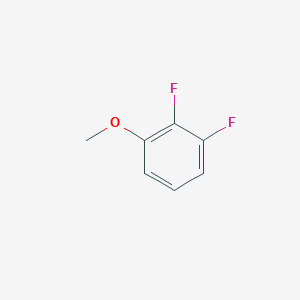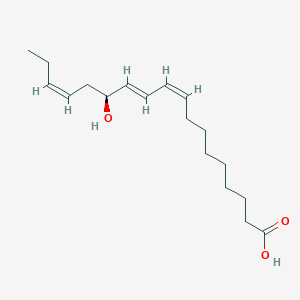
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Overview
Description
“(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” is an HODE (hydroxyoctadecadienoic acid) in which the double bonds are at positions 9 and 11 (E and Z geometry, respectively) and the hydroxy group is at position 13 (with S-configuration). It has a role as a mouse metabolite, a human xenobiotic metabolite, and an antineoplastic agent .
Synthesis Analysis
The stereoselective synthesis of “(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” has been described in the literature. The synthesis starts from pent-2-en-4-yn-1-ol .Molecular Structure Analysis
The molecular formula of this compound is C18H30O3 . The IUPAC name is (9 Z ,11 E ,13 S ,15 Z )-13-hydroxyoctadeca-9,11,15-trienoic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
The compound can undergo deprotonation of the carboxylic acid function to form a conjugate base, known as 13 (S)-HOTrE (1-) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 294.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 13 .Scientific Research Applications
Oxylipin Synthesis in Microalgae
The compound (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, along with other hydroxy fatty acids, has been identified in the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana. These oxylipins, derived from fatty acids, show potential as TNF-α inhibitors, which could be significant in anti-inflammatory research (de los Reyes et al., 2014).
Enzymatic Oxidation Studies
Enzymatic oxidation processes involving polyunsaturated fatty acids, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have been studied in various organisms, such as the red alga Lithothamnion corallioides. These studies contribute to our understanding of metabolic pathways and enzymatic reactions in marine organisms (Hamberg, 1993).
Isolation from Plant Sources
Research has documented the isolation of monohydroxy-substituted polyunsaturated fatty acids, including variants similar to (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, from plants like Swertia japonica. These studies help in understanding the chemical diversity of plant metabolites and their potential applications (Kikuchi, Yaoita, & Kikuchi, 2008).
Potential in Inflammation and Immune Response
Studies on microalgae-derived oxylipins, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have shown these compounds to be effective in inhibiting TNF-α production. This suggests a potential role in modulating immune responses and inflammation, which could have significant implications in medical and pharmaceutical research (de los Reyes et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various cellular receptors and enzymes, influencing their function .
Mode of Action
It’s known that such compounds often interact with their targets, leading to changes in cellular function .
Biochemical Pathways
13(S)-HOTrE is involved in various biochemical pathways. For instance, it contributes to plaque formation by activating the transcription factor, PPARγ . This activation stimulates the production of two receptors on the surface of macrophages resident in the plaques, CD36 and adipocyte protein 2 (aP2), which may cause macrophages to increase their uptake of lipids, transition to lipid-laden foam cells, and thereby increase plaque size .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion of a compound . These properties can significantly impact the bioavailability of a compound, influencing its efficacy and potential side effects.
Result of Action
It’s known that the compound contributes to plaque formation by increasing the uptake of lipids by macrophages, leading to an increase in plaque size .
properties
IUPAC Name |
(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLGGGQNRTVBSU-FQSPHKRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the anti-inflammatory effects of 13(S)-HOTrE and how does it work?
A1: Research suggests that 13(S)-HOTrE exhibits anti-inflammatory effects primarily by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. [] While the exact mechanism remains unclear, it's proposed that 13(S)-HOTrE may directly interact with NLRP3 components or modulate upstream signaling pathways to prevent its activation. Further research is needed to fully elucidate the molecular targets and downstream effects of 13(S)-HOTrE.
Q2: Can 13(S)-HOTrE be used as a biomarker for aromatase inhibitor-induced arthralgia (AIA)?
A2: Preliminary research indicates that baseline levels of 13(S)-HOTrE might be associated with worsening hot flash symptoms in breast cancer patients taking aromatase inhibitors. [] While further investigation is needed, this finding suggests that 13(S)-HOTrE could potentially serve as a biomarker for predicting AIA susceptibility or severity. This highlights the need for more comprehensive studies to validate its clinical utility in AIA management.
Q3: How does the presence of 13(S)-HOTrE affect the activity of human epithelial 15-lipoxygenase-2 (15-LOX-2)?
A3: 13(S)-HOTrE acts as an allosteric regulator of 15-LOX-2, influencing its substrate specificity. Specifically, it enhances the enzyme's preference for arachidonic acid over γ-linolenic acid by modulating the catalytic rate. [] This interaction highlights the complex regulatory mechanisms governing lipoxygenase activity and suggests a potential role for 13(S)-HOTrE in fine-tuning inflammatory responses mediated by 15-LOX-2.
Q4: What is the role of 13(S)-HOTrE in pulmonary hypertension?
A4: Research indicates that 13(S)-HOTrE is associated with a lower likelihood of developing pulmonary hypertension (PH). [] While the exact mechanism remains unclear, its association with pulmonary artery uptake suggests a potential role in regulating pulmonary vascular tone or inflammatory processes within the lungs. These findings warrant further investigation into 13(S)-HOTrE as a potential therapeutic target for PH.
Q5: Can microalgae be a source of 13(S)-HOTrE for therapeutic applications?
A5: Yes, certain microalgae species like Chlamydomonas debaryana have been identified as a rich source of 13(S)-HOTrE. [] Studies have demonstrated the anti-inflammatory effects of C. debaryana biomass, partly attributed to its 13(S)-HOTrE content, in a rat model of colitis. This suggests the potential of utilizing microalgae as a sustainable source of 13(S)-HOTrE for developing novel anti-inflammatory therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





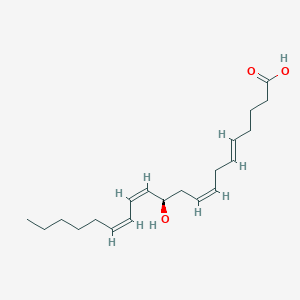
![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)


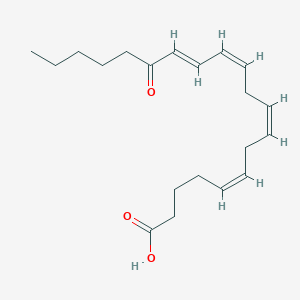
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
